molecular formula C10H20O B2669062 (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol CAS No. 2248187-19-9

(2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol

Cat. No. B2669062
CAS RN: 2248187-19-9
M. Wt: 156.269
InChI Key: GRMFGARTBVAOMP-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol is a chiral alcohol compound that has been studied for its potential use in various scientific research applications. This compound has a unique structure and properties that make it an interesting subject for further investigation.

Mechanism of Action

The mechanism of action of (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol is not well understood. However, it is believed to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
(2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol has been shown to have various biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may make it useful in the treatment of various diseases. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol in lab experiments is its unique structure and properties, which make it an interesting subject for investigation. However, one limitation is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol. One area of interest is in the development of new drugs and pharmaceuticals based on its unique structure and properties. Another area of interest is in further investigating its mechanism of action and its potential use in the treatment of various diseases. Additionally, there is potential for the development of new synthetic methods for the production of this compound.

Synthesis Methods

The synthesis of (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol involves several steps. One method involves the reaction of 2,2,3,3-tetramethylcyclopropylcarbaldehyde with ethylmagnesium bromide, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 2,2,3,3-tetramethylcyclopropylcarboxylic acid with lithium aluminum hydride, followed by conversion to the alcohol using a suitable reagent.

Scientific Research Applications

(2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol has been studied for its potential use in various scientific research applications. One area of interest is in the development of new drugs and pharmaceuticals. This compound has been shown to have potential as a chiral building block for the synthesis of new drugs with improved properties.

properties

IUPAC Name

(2R)-2-(2,2,3,3-tetramethylcyclopropyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-7(6-11)8-9(2,3)10(8,4)5/h7-8,11H,6H2,1-5H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMFGARTBVAOMP-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1C(C1(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1C(C1(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol

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